Dermostatin B

Description

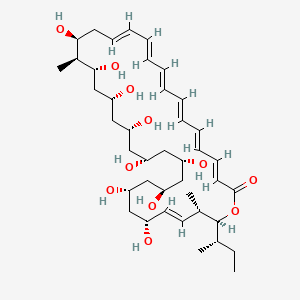

Dermostatin B is a hexaene macrolide antibiotic produced by Streptomyces viridogriseus. It is part of a natural mixture comprising 57% this compound (C₄₁H₆₆O₁₁) and 43% Dermostatin A (C₄₀H₆₄O₁₁) . Structurally, it features a conjugated hexaene chromophore, confirmed by UV-Vis spectroscopy (λmax 383 nm, ε1%1cm 1000) and NMR studies . Its revised structure, published in 1973, clarified the polyol core and macrolide ring, distinguishing it from earlier misassignments .

Propriétés

Numéro CAS |

51141-40-3 |

|---|---|

Formule moléculaire |

C41H66O11 |

Poids moléculaire |

735.0 g/mol |

Nom IUPAC |

(3E,5E,7E,9E,11E,13E,16S,17S,18R,20R,22R,24S,26S,28R,30R,32R,33E,35S,36S)-36-[(2S)-butan-2-yl]-16,18,20,22,24,26,28,30,32-nonahydroxy-17,35-dimethyl-1-oxacyclohexatriaconta-3,5,7,9,11,13,33-heptaen-2-one |

InChI |

InChI=1S/C41H66O11/c1-5-28(2)41-29(3)19-20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-37(48)27-39(50)30(4)38(49)17-15-13-11-9-7-6-8-10-12-14-16-18-40(51)52-41/h6-16,18-20,28-39,41-50H,5,17,21-27H2,1-4H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,20-19+/t28-,29-,30-,31-,32-,33-,34+,35-,36+,37+,38-,39+,41-/m0/s1 |

Clé InChI |

VRTOYGUQNUQDJB-LHQLHYLDSA-N |

SMILES isomérique |

CC[C@H](C)[C@H]1[C@H](/C=C/[C@@H](C[C@@H](C[C@@H](C[C@H](C[C@@H](C[C@H](C[C@H](C[C@H]([C@H]([C@H](C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)O1)O)C)O)O)O)O)O)O)O)O)C |

SMILES canonique |

CCC(C)C1C(C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)O1)O)C)O)O)O)O)O)O)O)O)C |

Synonymes |

dermostatin B |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Chromophoric Properties

Dermostatin B belongs to the hexaene macrolide subclass, characterized by six conjugated double bonds. Key comparisons include:

Key Observations :

- Chromophore Stability : Hexaenes like this compound absorb at lower wavelengths (383 nm) than heptaenes (e.g., amphotericin B at 408 nm), reflecting extended conjugation in heptaenes .

- Side Chains: Heptaenes often incorporate aromatic moieties (e.g., p-aminoacetophenone in candidin), enhancing membrane targeting but increasing toxicity.

Stability and Derivatives

Dermostatin nona-acetate derivatives (e.g., mp 146–147°C, [α]D −59.8°) were critical for structural studies via NMR and HPLC . Similar derivatization strategies are used for cryptocidin and flavacid, though their exact stability profiles remain less documented .

Q & A

Q. What ethical considerations apply to in vivo studies involving this compound?

- Methodological Answer : Obtain ethics committee approval and adhere to the 3Rs (Replacement, Reduction, Refinement) framework. Report adverse events transparently and ensure humane endpoints. For translational studies, address sex/gender differences in pharmacokinetics and include justification for animal models in the research design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.